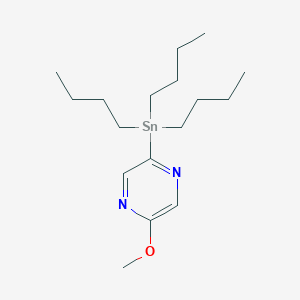

2-Methoxy-5-(tributylstannyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(5-methoxypyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSYFHDWYSWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619331-63-4 | |

| Record name | 2-methoxy-5-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Palladium catalysts for coupling 2-Methoxy-5-(tributylstannyl)pyrazine with aryl halides

Executive Summary

This guide details the cross-coupling of 2-Methoxy-5-(tributylstannyl)pyrazine with aryl halides. While the Stille reaction is a staple of medicinal chemistry, pyrazyl stannanes present distinct challenges: the electron-deficient pyrazine ring retards transmetallation, and the pyrazine nitrogens can coordinate to palladium, poisoning the catalyst.

This protocol overcomes these barriers by utilizing the "Copper Effect" (Liebeskind-Farina modification) and Fluoride activation , ensuring high turnover numbers (TON) and reproducible yields.

Strategic Analysis & Mechanism

The Challenge of Pyrazyl Stannanes

In Stille couplings, the rate-determining step is typically transmetallation .[1]

-

Electronic Drag: The pyrazine ring is electron-deficient.[2] This increases the polarization of the C–Sn bond but paradoxically makes the carbon less nucleophilic toward the Pd(II) center compared to phenyl or vinyl stannanes.

-

Catalyst Poisoning: The basic nitrogen atoms on the pyrazine ring can competitively bind to the unsaturated Pd(0) or Pd(II) species, arresting the catalytic cycle.

The Solution: Copper(I) and Fluoride Acceleration

To force transmetallation, we employ two synergistic additives:[3]

-

CuI (The Copper Effect): Cu(I) transmetallates with the stannane faster than Palladium, forming a transient, highly nucleophilic organocopper species that rapidly transfers the pyrazine to Palladium.

-

CsF (Fluoride Activation): Fluoride attacks the tin center, forming a hypervalent stannate (

), which is significantly more reactive toward transmetallation.

Mechanistic Pathway (Visualization)

Figure 1: The modified Stille cycle showing the Copper(I) shunt pathway which bypasses the slow direct Sn-Pd transmetallation.

Catalyst & Reagent Selection Guide

| Component | Recommendation | Rationale |

| Pre-catalyst | Tetrakis is the robust "workhorse." For sterically hindered aryl halides, switch to | |

| Co-Catalyst | CuI (10-20 mol%) | Essential. Facilitates transmetallation via organocopper intermediate. |

| Additive | CsF (2.0 equiv) | Scavenges tributyltin byproduct as insoluble |

| Solvent | 1,4-Dioxane or DMF | Dioxane (anhydrous) is preferred for thermal stability. DMF is superior if solubility is an issue. |

| Temperature | 80°C - 100°C | Required to overcome the activation energy of the electron-poor heterocycle. |

Experimental Protocols

Protocol A: The "Robust" Method (Standard Aryl Halides)

Best for: Aryl Iodides, Aryl Bromides, and non-hindered substrates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.1 equiv)

- (5 mol%)[4]

-

CuI (10 mol%)

-

CsF (2.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Loading Solids: Add the Aryl Halide (if solid), CuI, CsF, and

to the vial.-

Critical: Add the Palladium catalyst last to minimize air exposure before sealing.

-

-

Solvent & Stannane: Seal the vial with a septum. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane via syringe, followed by the liquid Stannane (or Stannane solution).

-

Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the enemy of Stille couplings (causes homocoupling of stannane).

-

Reaction: Heat the block to 90°C . Stir vigorously.

-

Observation: The reaction typically turns dark brown/black.

-

-

Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 2 mol% Pd catalyst and continue.

-

Workup: Cool to Room Temp. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and insoluble fluoride salts.

Protocol B: The "High-Performance" Method (Chlorides/Hindered)

Best for: Aryl Chlorides or ortho-substituted Aryl Bromides.

Modifications:

-

Catalyst: Use

(2 mol%) and XPhos (4-8 mol%). -

Solvent: Toluene or Xylene (allows higher temp).

-

Temp: 100-110°C.

-

Note: Bulky phosphines like XPhos create a highly active mono-ligated Pd(0) species that facilitates oxidative addition into difficult C-Cl bonds.

Purification & Tin Removal (Safety Critical)

Tributyltin byproducts are toxic and lipophilic, often "streaking" on silica columns and contaminating the final product. Do not rely on standard chromatography alone.

Method: Potassium Fluoride (KF) on Silica

This creates an insoluble polymeric tin fluoride species that stays at the baseline.

-

Preparation: Mix Silica Gel (100g) with a solution of Potassium Fluoride (10g) in water (20mL). Shake until a free-flowing powder is obtained. Evaporate water if necessary to get a "fluffy" solid.

-

Execution:

-

Concentrate your crude reaction mixture.

-

Dissolve in a minimum amount of DCM/EtOAc.

-

Add the KF-Silica (approx 50x weight of expected tin byproduct).

-

Stir at Room Temp for 30 minutes.

-

Filter through a fritted funnel. The toxic tin remains trapped in the solid filter cake.

-

Proceed to standard Flash Chromatography.

-

Troubleshooting (Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| Stannane Homocoupling (Pyrazine dimer detected) | Oxygen leak or Pd(II) reduction issue. | Degas solvent more thoroughly (freeze-pump-thaw). Ensure Ar positive pressure. |

| No Reaction (Starting materials remain) | Catalyst poisoning or failed activation. | Switch to Protocol B (XPhos). Ensure CuI is fresh (should be off-white, not brown/green). |

| Protodestannylation (Pyrazine-H detected) | Trace acid or unstable stannane. | Add 1.0 equiv of anhydrous |

| Black Precipitate immediately | "Pd Black" formation (catalyst death). | Ligand concentration too low. Add excess free ligand ( |

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[5] The Stille Reaction. Organic Reactions. (The definitive review on mechanism and the "Copper Effect").

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[3][4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. (Establishes the CuI/CsF protocol).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Use of bulky phosphines for difficult halides).

-

Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications. (KF/Silica purification method).[6][7][8]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. Workup [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Stille Cross-Coupling of 2-Methoxy-5-(tributylstannyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved therapeutics. The targeted synthesis of substituted pyrazines is therefore of paramount importance. Among the modern synthetic methodologies, the Stille cross-coupling reaction offers a robust and versatile platform for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide to the reaction conditions for the Stille cross-coupling of 2-Methoxy-5-(tributylstannyl)pyrazine, a versatile building block for the synthesis of complex biaryl and heteroaryl pyrazine derivatives. Organostannanes, such as the focus of this guide, are valued for their stability to air and moisture, and their compatibility with a wide array of functional groups, making them reliable reagents in complex synthetic campaigns.[1][3]

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1]

2. Transmetalation: The organostannane (R²-SnBu₃) then undergoes transmetalation with the Pd(II) complex, where the R² group is transferred to the palladium center and the tributyltin halide is released as a byproduct. This step is often the rate-determining step of the reaction.[1]

3. Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R¹-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

The efficiency and success of the Stille coupling are highly dependent on the choice of catalyst, ligands, solvent, and any additives.

Reaction Conditions for the Cross-Coupling of this compound

The selection of optimal reaction conditions is critical for achieving high yields and purity in the Stille cross-coupling of this compound. The following table summarizes typical conditions and components employed in such reactions, drawing from established principles of Stille coupling methodology.

| Parameter | Common Conditions & Reagents | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice as it is an air-stable Pd(0) source. Pd₂(dba)₃ is often used in combination with a phosphine ligand and is a versatile Pd(0) source. PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and catalyst stability. |

| Ligand | PPh₃, AsPh₃, P(o-tol)₃, XPhos | Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. Arsine ligands like AsPh₃ can sometimes offer improved performance. Bulky, electron-rich phosphine ligands such as XPhos can accelerate the oxidative addition and reductive elimination steps, leading to improved yields and reaction times, especially with challenging substrates.[4] |

| Solvent | Toluene, Dioxane, DMF, NMP | The choice of solvent is crucial for solubility of the reactants and for maintaining the stability of the catalytic species at the required reaction temperature. Toluene and dioxane are common non-polar aprotic solvents. DMF and NMP are polar aprotic solvents that can sometimes accelerate the reaction but may require higher purification efforts. |

| Temperature | 80 - 120 °C | The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. Higher temperatures are often required to drive the reaction to completion, but can also lead to catalyst decomposition and side product formation. |

| Additives | CuI, CsF, LiCl | Copper(I) iodide (CuI) is a frequently used co-catalyst that can significantly accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4] Cesium fluoride (CsF) can activate the organostannane, making it more nucleophilic. Lithium chloride (LiCl) can facilitate the oxidative addition step and help to break up tin aggregates. |

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical Stille cross-coupling reaction of this compound with an aryl bromide.

Protocol 1: General Procedure for the Stille Cross-Coupling of this compound with an Aryl Bromide

This protocol outlines a representative procedure for the synthesis of a 2-methoxy-5-arylpyrazine derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Anhydrous and degassed toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent Addition: Add anhydrous and degassed toluene via syringe to the flask to achieve a desired concentration (typically 0.1-0.5 M).

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any residual oxygen.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-methoxy-5-arylpyrazine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures consistent results.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for optimal catalyst performance and to prevent unwanted side reactions.

-

Excess of Aryl Bromide: A slight excess of the aryl bromide is often used to ensure complete consumption of the more valuable organostannane reagent.

-

KF Wash: Tributyltin halides are common byproducts of the Stille reaction and can be difficult to remove. Washing with an aqueous solution of potassium fluoride precipitates the tin as insoluble tributyltin fluoride, which can be easily removed by filtration.

Visualization of Key Processes

Stille Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Stille cross-coupling reaction in the laboratory.

Sources

Validation & Comparative

1H NMR Comparative Analysis Guide: 2-Methoxy-5-(tributylstannyl)pyrazine

This guide outlines the comparative 1H NMR analysis of 2-Methoxy-5-(tributylstannyl)pyrazine , a critical organometallic intermediate used in palladium-catalyzed cross-coupling reactions (Stille coupling).

This document is structured to serve as a practical handbook for verifying structural integrity, assessing purity, and distinguishing the product from common synthetic byproducts.

Executive Summary & Application Context

This compound is a specialized building block in medicinal chemistry. It combines the electron-rich methoxy-pyrazine core with a tributyltin moiety, enabling the modular synthesis of complex heterocycles via Stille coupling.

Critical Quality Attribute (CQA): The stability of the Carbon-Tin (C-Sn) bond is the primary concern. Protodeastannylation (loss of the SnBu3 group) is the most common degradation pathway. Therefore, this guide focuses on quantitative discrimination between the intact product, the destannylated impurity (2-methoxypyrazine), and the halogenated precursor (2-halo-5-methoxypyrazine).

Spectral Feature Analysis (The "Fingerprint")

The 1H NMR spectrum of this compound is defined by three distinct regions. Successful validation requires the presence of specific Tin Satellites (

A. The Aromatic Region (8.0 – 8.5 ppm)

The pyrazine ring possesses two non-equivalent protons: H-3 and H-6 .

-

H-3 (Ortho to OMe): Appears as a sharp singlet. It is shielded by the electron-donating methoxy group.

-

H-6 (Ortho to Sn): Appears as a singlet flanked by Tin Satellites .

-

Mechanism: Tin has two NMR-active isotopes,

and -

Diagnostic Signal: You must observe a pair of small "satellite" peaks symmetrically spaced around the H-6 main peak. The coupling constant (

) is typically 40–50 Hz . -

Note: H-3 (para to Sn) generally shows negligible or unresolved tin coupling (

Hz).

-

B. The Aliphatic Region (0.8 – 1.7 ppm)

The tributylstannyl group dominates this region with high integral values.

-

Integration Check: The integral of the butyl region (27 protons) must be 27:1 relative to the aromatic H-6 signal.

-

Shift Pattern:

- 0.88 ppm (t): Terminal methyl groups (-CH3).

-

1.0 – 1.6 ppm (m): Methylene protons (-CH2-). The

C. The Methoxy Region (~3.95 ppm)

-

Signal: Sharp singlet (3H).

-

Utility: Used as the internal integration standard (set to 3.00) to verify the stoichiometry of the stannyl group.

Comparative Data: Product vs. Alternatives

The following table contrasts the target molecule with its immediate precursor (Bromide) and its degradation product (Protonated).

| Feature | Target: 5-Stannyl | Precursor: 5-Bromo | Impurity: Destannylated |

| Structure | 2-OMe-5-SnBu3-Pyrazine | 2-OMe-5-Br-Pyrazine | 2-OMe-Pyrazine |

| H-6 Chemical Shift | |||

| H-6 Multiplicity | Singlet + Sn Satellites | Singlet (Sharp) | Doublet ( |

| H-3 Multiplicity | Singlet | Doublet ( | Doublet ( |

| Aliphatic Region | Massive Multiplets (27H) | Empty (Solvent only) | Empty (Solvent only) |

| Key Differentiator | Satellites present | No Satellites | H-5 appears (~8.1 ppm) |

Technical Insight: In the destannylated impurity (2-methoxypyrazine), the proton at position 5 (formerly Sn) reappears. This creates a 3-spin system (H-3, H-5, H-6) or a 2-spin system if H-5/H-6 are equivalent, often leading to distinct meta-coupling (

Hz) that is absent or different in the substituted product.

Experimental Protocol: Self-Validating Analysis

Materials

-

Solvent: Chloroform-d (

) (Neutralized with basic alumina if acid sensitivity is suspected). -

Tube: 5mm High-Precision NMR Tube.

-

Instrument: 400 MHz or higher recommended for clear satellite resolution.

Step-by-Step Workflow

-

Sample Preparation (Anaerobic Focus):

-

Context: Organostannanes can be sensitive to moisture/acid.

-

Weigh 10–15 mg of the oil/solid.

-

Dissolve in 0.6 mL

. -

Optional: Add 1 drop of Tetramethylsilane (TMS) as 0.0 ppm reference.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (d1): Set to 5.0 seconds .

-

Reasoning: The relaxation times (

) of aromatic protons and butyl protons differ significantly. A short d1 (1s) leads to under-integration of the aromatic signals relative to the butyl chain, causing false purity calculations. -

Scans (ns): 16 or 32 (Sufficient for 10mg).

-

-

Processing & Logic Check:

-

Phase 1: Calibrate residual

to 7.26 ppm. -

Phase 2: Integrate the OMe singlet at ~3.95 ppm to 3.00.

-

Phase 3 (Validation): Check the aromatic region.[1]

-

Is there a singlet at ~8.3 ppm?

-

Does it have satellites? (Zoom in to 50x vertical scale).

-

Is the integral of the butyl region ~27.0?

-

-

Phase 4 (Purity Calculation):

-

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision matrix for validating the synthesis product.

Caption: Logical workflow for verifying this compound integrity via 1H NMR.

References

-

Stille, J. K. (1986).[2] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition in English, 25(6), 508–524. Link

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction".[2][3][4][5] Organic Reactions.[2][3][4][6][7] (Foundational text on Stille coupling mechanisms and stannane characterization). Link

-

BenchChem. (2025). "Application Notes: 1H and 13C NMR Spectral Analysis of Pyrazine Derivatives". (General reference for pyrazine chemical shifts). Link

-

Reich, H. J. (2025). "WinPLT NMR Coupling Constants: Tin-Proton Couplings". University of Wisconsin-Madison Chemistry. (Source for Sn-H coupling constant ranges). Link

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. youtube.com [youtube.com]

Stille vs. Suzuki Coupling for Pyrazine Functionalization: A Comparative Guide for Drug Development Professionals

Introduction: The Pyrazine Moiety in Modern Drug Discovery

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the pyrazine core is of paramount importance to drug discovery programs.[1]

Among the arsenal of cross-coupling reactions available to the medicinal chemist, the Stille and Suzuki-Miyaura couplings have emerged as powerful tools for the construction of carbon-carbon bonds on the pyrazine nucleus.[1] Both palladium-catalyzed methods offer distinct advantages and disadvantages, and the choice between them is often dictated by the specific synthetic context, including substrate scope, functional group tolerance, and scalability. This guide provides a comprehensive comparison of the Stille and Suzuki couplings for pyrazine functionalization, offering insights into their mechanisms, practical considerations, and supporting experimental data to aid researchers in making informed decisions for their drug discovery projects.

The Stille Coupling: Robust and Versatile

The Stille reaction, which couples an organotin reagent with an organic halide or pseudohalide, is a well-established and highly versatile method for C-C bond formation.[1][3] One of its primary advantages is the stability of the organostannane reagents to air and moisture, which simplifies their handling and storage.[4] Furthermore, the Stille coupling is known for its excellent functional group tolerance, accommodating a wide range of sensitive moieties such as esters, amides, and ketones, which are often present in complex drug molecules.[3]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille coupling is a well-studied process that proceeds through a series of fundamental steps involving a palladium catalyst.[5]

Figure 1: Catalytic cycle of the Stille coupling.

The cycle commences with the oxidative addition of the pyrazine halide (or triflate) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

The Suzuki-Miyaura Coupling: A Green and Accessible Alternative

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or ester) as the coupling partner, has gained immense popularity in both academic and industrial settings.[6] A significant advantage of the Suzuki reaction is the low toxicity and environmental impact of the boron-containing reagents and byproducts, a stark contrast to the highly toxic organotin compounds used in the Stille coupling.[7] Boronic acids are also often commercially available or readily prepared, making this method highly accessible.[8]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling shares similarities with the Stille reaction but includes a crucial base-mediated activation step.[9]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Following the oxidative addition of the pyrazine halide to the Pd(0) catalyst, a base is required to activate the organoboron species, facilitating the transmetalation step. Reductive elimination then yields the functionalized pyrazine and regenerates the Pd(0) catalyst.[9] The choice of base is critical and can significantly impact the reaction's success, especially with electron-deficient pyrazines.[10]

Head-to-Head Comparison: Stille vs. Suzuki for Pyrazine Functionalization

The selection of a cross-coupling method for pyrazine functionalization requires a careful evaluation of several factors. The following table provides a comparative overview of the key characteristics of the Stille and Suzuki couplings in this context.

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

| Nucleophile | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, R-B(OR)₂) |

| Toxicity | High (Organotin reagents are toxic)[7] | Low (Boron reagents are generally non-toxic)[7] |

| Reagent Stability | Generally stable to air and moisture[4] | Boronic acids can be prone to protodeboronation[10] |

| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups[3] | Good, but can be sensitive to acidic protons[11] |

| Reaction Conditions | Generally mild, often neutral pH[12] | Requires a base, which can affect sensitive substrates[8] |

| Substrate Scope | Broad, effective for many pyrazine derivatives[1] | Broad, but can be challenging with certain electron-deficient or sterically hindered pyrazines[2] |

| Byproduct Removal | Can be challenging due to the lipophilicity of tin byproducts[12] | Generally straightforward removal of water-soluble boron byproducts |

Performance with Pyrazine Substrates: A Deeper Dive

The electron-deficient nature of the pyrazine ring can present challenges for both coupling methods. The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[10] Furthermore, the reactivity of halopyrazines follows the expected trend of I > Br > Cl, with chloropyrazines being the most challenging substrates.[10]

For Stille couplings , the reaction of stannylated pyrazines with various electrophiles, including aryl, acyl, and vinyl halides, has been successfully demonstrated.[1] A notable side reaction can be the homocoupling of the organostannane reagent, though this can often be suppressed by careful control of the reaction conditions, such as the order of reagent addition.[1]

In the case of Suzuki couplings , the choice of catalyst and base is crucial for achieving high yields with pyrazine substrates.[10] For instance, while Pd(PPh₃)₄ may be ineffective for the coupling of chloropyrazine, other catalysts like Pd(dppb)Cl₂ have shown excellent results.[1] The use of more stable organotrifluoroborates as coupling partners can also be advantageous, as they exhibit a reduced tendency for protodeboronation and can lead to higher yields and shorter reaction times compared to their boronic acid counterparts.[1]

A comparative study on the functionalization of diazocines, which share some electronic similarities with pyrazines, revealed that the Stille coupling generally provided higher yields, especially with substrates containing coordinating groups or sterically hindered fragments.[2] The Suzuki coupling, while effective for many substrates, was more sensitive to steric hindrance and sometimes resulted in lower yields or required higher catalyst loadings.[2]

Experimental Protocols

The following are representative, detailed experimental protocols for the Stille and Suzuki coupling of a chloropyrazine derivative. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Stille Coupling of 2-Chloropyrazine with (4-Methoxyphenyl)tributylstannane

Materials:

-

2-Chloropyrazine

-

(4-Methoxyphenyl)tributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(2-furyl)phosphine (TFP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and TFP (0.1 mmol, 10 mol%).

-

Add anhydrous DMF (5 mL) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts.

-

Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyrazine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with 4-Methoxyphenylboronic Acid

Materials:

-

2-Chloropyrazine

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyrazine.

Conclusion and Future Outlook

Both the Stille and Suzuki-Miyaura couplings are powerful and indispensable tools for the functionalization of pyrazines in drug discovery. The Stille coupling offers robustness and excellent functional group tolerance, making it a reliable choice for complex substrates. However, the inherent toxicity of organotin reagents is a significant drawback, particularly for large-scale synthesis. The Suzuki-Miyaura coupling provides a greener and often more accessible alternative, with the major challenges being the potential for protodeboronation of the boronic acid and the need for careful optimization of the base and catalyst system for electron-deficient pyrazines.

For drug development professionals, the choice between these two methods will ultimately depend on a careful consideration of the specific synthetic goals, the nature of the substrates, and the stage of the drug discovery process. In early-stage discovery, where rapid access to a diverse range of analogs is crucial, the broad scope of the Stille coupling may be advantageous. However, as a program progresses towards clinical development and large-scale synthesis, the lower toxicity and more environmentally benign nature of the Suzuki-Miyaura coupling make it a more attractive option.

The continued development of more active and robust palladium catalysts and new, more stable organoboron reagents will undoubtedly further expand the utility of the Suzuki coupling for the functionalization of challenging heterocyclic systems like pyrazines. As our understanding of these complex catalytic systems deepens, we can expect to see even more efficient and selective methods for the synthesis of novel pyrazine-containing drug candidates.

References

-

Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16361–16367. [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. [Link]

-

Aure Chemical. (2026, February 11). Palladium Catalysts for Cross-Coupling Reactions. [Link]

-

Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2024, June 13). ACS Publications. [Link]

-

Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). Molecules, 26(5), 1403. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Silva, N. A. d. A. e., & Martins, D. d. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

-

Chem-Station Int. Ed. (2014, March 26). Migita-Kosugi-Stille Cross Coupling Reaction. [Link]

-

Dr Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]

-

Muzammil, N. N., & Bahron, H. (2022). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Pd(II), Cu(I, II) and Ni(II) Complexes as Homogeneous Catalysts. IKM. [Link]

-

Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). Molecules, 23(11), 2984. [Link]

-

Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

-

Simply Drug Discovery. (2024, March 31). Is the Stille Reaction Useful?. [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Aoyagi, Y., Inoue, A., & Koike, I. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 33(1), 21. [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

- Joya, M. N., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 7(8), 231-239.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing. [Link]

Sources

- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. ikm.org.my [ikm.org.my]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-5-(tributylstannyl)pyrazine

This technical guide details the safety, handling, and disposal protocols for 2-Methoxy-5-(tributylstannyl)pyrazine . It is designed for researchers and safety officers requiring immediate, actionable data.

Executive Safety Summary

-

Primary Hazard: Severe Organotin Toxicity . The tributylstannyl moiety is highly lipophilic, allowing rapid dermal absorption and crossing of the blood-brain barrier.

-

Critical Action: Double-gloving is mandatory for all handling. Standard nitrile gloves offer limited protection against organotins in organic solvents.

-

Environmental Status: Marine Pollutant. Zero discharge to drains.

-

Occupational Exposure Limit (OEL): 0.1 mg/m³ (as Sn) [OSHA PEL / ACGIH TLV].[1][2]

Hazard Identification & Toxicology

The safety profile of this compound is driven by the tributyltin (TBT) functional group.[1] While the pyrazine ring contributes to potential volatility and distinct odor, the TBT group dictates the severe toxicity controls.

| Hazard Class | Description | Mechanism of Action |

| Acute Toxicity (Dermal) | High | Lipophilic nature facilitates rapid absorption through skin, leading to systemic toxicity (neurotoxicity). |

| Skin/Eye Corrosion | Severe | Organotins are severe irritants.[3] Contact can cause chemical burns and dermatitis. |

| Target Organ Toxicity | Central Nervous System | Symptoms include headache, vertigo, psychomotor disturbance, and in severe cases, cerebral edema. |

| Environmental | PBT Substance | Persistent, Bioaccumulative, and Toxic. Causes imposex in marine organisms at ng/L concentrations. |

Personal Protective Equipment (PPE) Matrix

Selection of PPE must follow the "Barrier-Breakthrough" logic. Organotins can permeate standard nitrile gloves rapidly when dissolved in organic solvents (e.g., DCM, THF).

Glove Selection Protocol

-

Routine Handling (Solids/Weighing): Double Nitrile (Minimum thickness: 5 mil outer / 4 mil inner).

-

Solution Handling / Spills: Laminate Film (Silver Shield/4H) liners under outer Nitrile gloves.

-

Reasoning: Laminate film provides >4 hours breakthrough time for organotins, whereas nitrile may fail in <15 minutes if the carrier solvent (e.g., Dichloromethane) permeates.

-

PPE Configuration Table

| Component | Routine Operation (Weighing/Aliquot) | High-Risk Operation (Synthesis/Spill) |

| Hand Protection | Double Nitrile (0.11 mm min). Inspect for pinholes. | Laminate Liner (Silver Shield) + Outer Nitrile (Heavy Duty). |

| Respiratory | Fume hood (Face velocity >100 fpm). N95 if powder risk exists.[4] | P100 + Organic Vapor (OV) Cartridge Respirator (if outside hood). |

| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). | Chemical Goggles + Face Shield (8-inch).[2] |

| Body Protection | Lab coat (100% cotton/Flame Resistant), closed-toe shoes. | Tyvek® Chemical Resistant Apron or Coveralls. |

Visual Logic: PPE Decision Tree

Figure 1: Decision logic for selecting glove materials based on physical state and carrier solvent.

Operational Protocols

A. Weighing & Transfer

-

Engineering Control: Perform all weighing inside a certified chemical fume hood.

-

Static Control: Use an antistatic gun if the solid is fluffy/powdery to prevent aerosolization.

-

Containment: Weigh into a tared vial or flask. Do not use weighing boats that can tip easily.

-

Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of the wipe as Hazardous Solid Waste (Organotin) .

B. Reaction Setup

-

Glassware: Inspect for micro-fractures. Organotins are often used in palladium-catalyzed cross-couplings (Stille coupling) requiring heat; glassware failure can lead to widespread contamination.

-

Solvent Trap: If using a vacuum line (Schlenk line) to remove solvents, ensure the cold trap is effective. Organotins have low vapor pressure but can contaminate pump oil.

-

Quenching: Treat reaction mixtures with aqueous potassium fluoride (KF) or cesium fluoride (CsF) if protocol permits, to precipitate insoluble tin fluorides, rendering the tin less bioavailable (though still toxic).

C. Spill Management

-

Evacuate: Alert nearby personnel.

-

PPE Up: Don Silver Shield gloves and a respirator (OV/P100) if outside a hood.

-

Absorb: Use a specific Organotin Spill Kit or vermiculite/sand. Do not use paper towels alone as they do not retard evaporation of the solvent.

-

Clean: Wipe surface with soap and water, then a solvent wash.

-

Verify: Check for residual slickness (organotins are oily).

Waste Disposal & Decontamination

CRITICAL: Organotin waste must NEVER be commingled with general organic solvent waste.

Disposal Streams

-

Stream A: Liquid Organotin Waste

-

Contains: Reaction mother liquors, rinses, and dissolved reagents.

-

Label: "TOXIC - ORGANOTIN WASTE - DO NOT INCINERATE (unless specialized)".

-

-

Stream B: Solid Organotin Waste

-

Contains: Contaminated gloves, Kimwipes, silica gel from columns, drying agents.

-

Container: Double-bagged in heavy-duty polyethylene bags or wide-mouth HDPE jars.

-

Decontamination of Glassware

-

Rinse glassware with a solvent (DCM or Acetone) into Stream A.

-

Soak in a bath of alcoholic KOH (Potassium Hydroxide) or a specialized surfactant (e.g., Contrad® 70) for 24 hours.

Visual Logic: Waste Segregation

Figure 2: Waste segregation logic. Note the strict prohibition of mixing organotins with general organic waste.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[5] Permissible Exposure Limits – Annotated Tables (Z-1). United States Department of Labor. [Link]

- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing (6th ed.). Wiley-Interscience. (Referenced for Laminate vs.

-

World Health Organization (WHO). (2006). Concise International Chemical Assessment Document 73: Mono- and disubstituted methyltin, butyltin, and octyltin compounds.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin [cdc.gov]

- 5. fishersci.com [fishersci.com]

- 6. aurochemicals.com [aurochemicals.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.